

High-throughput screening protocols for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" analogs

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Compound of Interest

Compound Name: Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No.: B1362438

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Application Notes and Protocols for High-Throughput Screening of Rhodanine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives, including "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", represent a class of heterocyclic compounds that have frequently emerged as hits in high-throughput screening (HTS) campaigns against a multitude of biological targets.[1][2][3] Their synthetic tractability and privileged structural features have made them attractive scaffolds in medicinal chemistry.[2][3] However, the rhodanine core is also a well-documented Pan-Assay Interference Compound (PAINS) substructure.[4][5][6] PAINS are notorious for producing false-positive results in HTS assays through various non-specific mechanisms, including protein reactivity, aggregation, redox cycling, and fluorescence interference.[1][5]

These application notes provide a framework for screening rhodanine analogs, with a strong emphasis on incorporating robust counter-screening and secondary validation steps to mitigate the high risk of identifying misleading hits. The following protocols are generalized and should be adapted to the specific biological target of interest.

Data Presentation: Illustrative HTS Data for Rhodanine Analogs

The following tables represent hypothetical data from a multi-stage screening campaign for a target enzyme, "Target X".

Table 1: Primary Screen Data - Enzyme Inhibition Assay

Compound ID	Analog of Rhodanine, 3-(3,4-dimethoxyphenethyl)-yl)-	% Inhibition at 10 μ M	Hit Flag
RHO-001	3-(3,4-dimethoxyphenethyl)-rhodanine	85.2	1
RHO-002	3-(4-methoxyphenethyl)-rhodanine	78.9	1
RHO-003	3-(phenethyl)-rhodanine	65.4	1
RHO-004	3-(3,4-dimethoxyphenethyl)-5-benzylidenerhodanine	92.1	1
RHO-005	3-ethyl-rhodanine	12.3	0
Positive Control	Known Inhibitor	98.5	1
Negative Control	DMSO	0.5	0

Table 2: Dose-Response and Counter-Screen Data

Compound ID	Primary IC50 (µM)	Fluorescence Interference (RFU)	Aggregation Index	Validation Status
RHO-001	1.2	5,230	3.1	Flagged for Interference
RHO-002	3.5	850	1.2	Proceed to Validation
RHO-003	8.1	620	1.1	Proceed to Validation
RHO-004	0.8	12,500	4.5	Flagged for Interference

Table 3: Secondary Assay - Surface Plasmon Resonance (SPR) Data

Compound ID	Binding Affinity (KD, µM)	Binding Stoichiometry	Confirmed Hit
RHO-002	5.2	1.05	Yes
RHO-003	25.8	0.98	Yes (Lower Potency)

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Enzymatic Assay

This protocol describes a typical fluorescence-based assay to identify inhibitors of a hypothetical enzyme, "Target X".

Materials:

- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
- Target X Enzyme: Final concentration of 10 nM.

- Fluorogenic Substrate: Final concentration of 5 μ M.
- Test Compounds: Rhodanine analogs dissolved in 100% DMSO.
- Positive Control: Known inhibitor of Target X.
- Negative Control: 100% DMSO.
- 384-well, black, flat-bottom plates.

Procedure:

- Dispense 50 nL of test compounds (from a 10 mM stock) into the wells of a 384-well plate.
- Add 25 μ L of Target X enzyme solution (20 nM in assay buffer) to all wells except for the no-enzyme control wells.
- Incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic substrate (10 μ M in assay buffer).
- Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percent inhibition for each compound relative to the positive and negative controls.

Counter-Screen 1: Fluorescence Interference Assay

This protocol is crucial for identifying compounds that are intrinsically fluorescent and could lead to false-positive results.

Materials:

- Same as the primary assay, but without the Target X enzyme.

Procedure:

- Dispense 50 nL of test compounds into the wells of a 384-well plate.
- Add 50 μ L of assay buffer to each well.
- Incubate for 15 minutes at room temperature.
- Measure the fluorescence intensity at the same wavelengths used in the primary assay.
- Compounds exhibiting significant fluorescence in the absence of the enzyme are flagged as potential sources of interference.

Counter-Screen 2: Aggregation-Based Inhibition Assay

This protocol helps to identify compounds that form aggregates and non-specifically inhibit the enzyme.

Materials:

- Same as the primary assay, with the addition of a non-ionic detergent.
- Detergent: Triton X-100 (0.01% final concentration).

Procedure:

- Run the primary enzymatic assay as described above.
- In a separate plate, repeat the assay with the inclusion of 0.01% Triton X-100 in the assay buffer.
- Compare the inhibition values for each compound in the presence and absence of the detergent.
- A significant decrease in inhibition in the presence of Triton X-100 suggests that the compound may be acting via an aggregation-based mechanism.

Secondary Assay: Surface Plasmon Resonance (SPR) for Direct Binding

This biophysical assay validates a direct interaction between the compound and the target protein, providing quantitative binding affinity data.

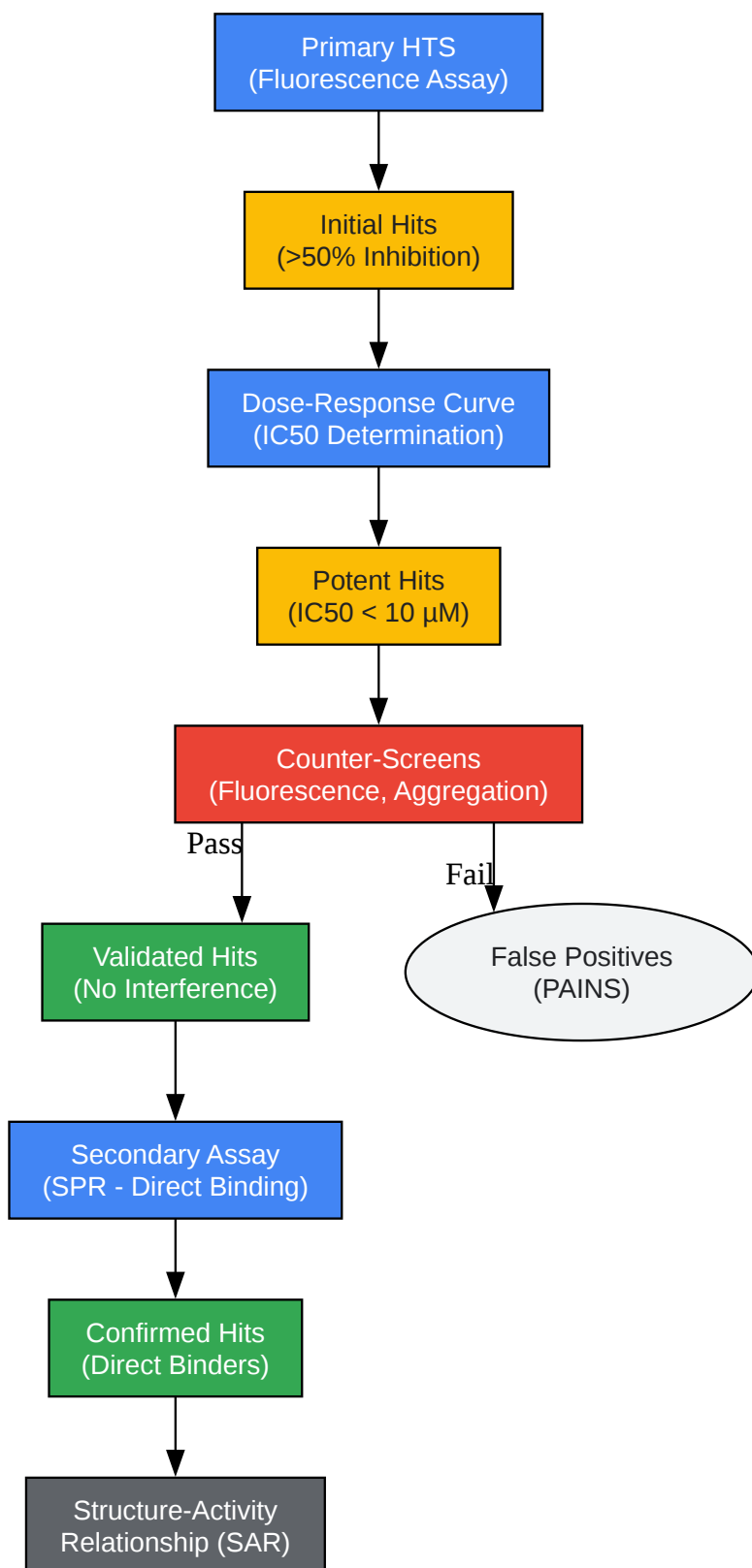
Materials:

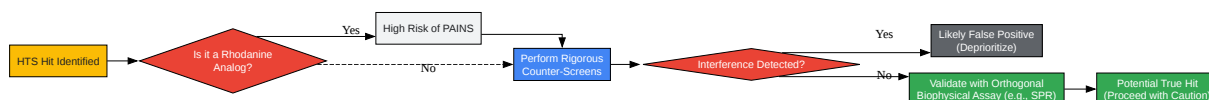
- SPR instrument and sensor chips (e.g., CM5).
- Target X Enzyme with a purification tag (e.g., His-tag).
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
- Running Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% P20 surfactant.
- Test Compounds dissolved in running buffer.

Procedure:

- Immobilize the Target X enzyme onto the surface of an SPR sensor chip via amine coupling or affinity capture.
- Prepare a dilution series of the hit compounds in the running buffer (e.g., 0.1 to 100 μ M).
- Inject the compound solutions over the sensor chip surface at a constant flow rate.
- Measure the change in the SPR signal (response units) over time to monitor binding.
- After each injection, regenerate the sensor surface to remove the bound compound.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (KD).

Visualizations





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